Ethyl 2-bromo-4-hydroxybenzoate
Description
Ethyl 2-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is an aromatic ester derivative of benzoic acid, featuring a bromine atom at the 2-position and a hydroxyl group at the 4-position relative to the ethyl carboxylate moiety. Its molecular formula is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol . Notably, nomenclature discrepancies exist in literature: the alias "ethyl 3-bromo-4-hydroxybenzoate" (same CAS) may arise from alternative numbering conventions, underscoring the importance of cross-referencing structural identifiers .
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 2-bromo-4-hydroxybenzoate |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 |
InChI Key |
AZQLENLHPHLGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-hydroxybenzoate can be synthesized through the esterification of 2-bromo-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products such as quinones.
- Reduced products such as alcohols.
Scientific Research Applications
Ethyl 2-bromo-4-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial studies, it may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. The exact pathways and molecular targets can vary based on the specific biological context and the nature of the target organism or system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
Key analogs include positional isomers and derivatives with substituents differing in halogens or functional groups. Below is a comparative analysis:
Table 1: Comparison of Ethyl 2-bromo-4-hydroxybenzoate with Analogs
Note: CAS 37470-58-9 is ambiguously linked to both this compound and Ethyl 3-bromo-4-hydroxybenzoate in literature, requiring careful structural verification.
Substituent Effects on Physicochemical Properties
- Electronic Effects: Bromine (Br): As a moderately electron-withdrawing group, bromine increases electrophilicity at the aromatic ring, enhancing reactivity in substitution reactions compared to non-halogenated analogs. Hydroxyl (-OH): Introduces hydrogen-bonding capability, improving solubility in polar solvents (e.g., ethanol, water) relative to non-hydroxylated derivatives like ethyl 4-nitrobenzoate . Nitro (-NO₂): In ethyl 4-nitrobenzoate, the strong electron-withdrawing nitro group significantly lowers electron density, making it less reactive toward electrophilic substitution but useful in stabilizing negative charges .
- Positional Isomerism: this compound (Br at 2, -OH at 4) vs. However, empirical data for these isomers remain scarce .
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